molecular formula C18H17F2NO B1325543 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-89-1

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325543
M. Wt: 301.3 g/mol
InChI Key: VICGPFJZPKCRNA-UHFFFAOYSA-N
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Description

2,4-Difluoro-4’-pyrrolidinomethyl benzophenone is a benzophenone derivative used as a reagent for organic synthesis. It has a molecular weight of 301.34 .


Synthesis Analysis

The synthesis of similar compounds, such as 4,4’-Difluorobenzophenone, involves the acylation of fluorobenzene with p-fluorobenzoyl chloride . The conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .


Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone is C18H17F2NO . The InChI code is 1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone include a molecular weight of 301.34 and a molecular formula of C18H17F2NO .

Scientific Research Applications

Photochemical Properties and Reactions

  • Photoreactions with Pyridinedicarbonitrile: The photo-initiated reactions of benzophenone with compounds like 2,4-pyridinedicarbonitrile in different pH conditions have been studied. These reactions involve complex processes such as electron transfers and substitutions, demonstrating the intricate photochemistry of benzophenone derivatives (Caronna, Morrocchi, & Vittimberga, 1990).
  • Photocyclisation Reactions: The fast intramolecular photocyclisation reactions of benzoylpyridine derivatives like 2-Benzoylpyridine in aqueous solvents have been explored, highlighting the complex mechanisms involved in these photochemical processes (Du et al., 2010).

Applications in Organic Synthesis

  • Synthesis of Ketones from Carboxylic Acids: Benzophenone derivatives have been used as intermediates in the synthesis of various organic compounds. For instance, the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using benzophenone-related reagents has been reported, showcasing its role in facilitating complex organic reactions (Keumi et al., 1988).

Environmental Studies

  • Degradation in Aqueous Solutions: The degradation of benzophenone-3, a related compound, in aquatic environments has been a subject of study due to its potential environmental impact. Research has focused on understanding the degradation mechanisms and identifying by-products of such processes (Cao et al., 2021).
  • Photocatalytic Degradation: Studies on the photocatalytic degradation of benzophenone derivatives, such as benzophenone-3, have been conducted to explore their removal from water using photocatalysis. These studies contribute to understanding how to mitigate the environmental impact of these compounds (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Magnetic and Photophysical Properties

  • Ferrimagnetic Chain Motifs: The use of benzophenone derivatives in creating laminar inorganic-organic hybrid materials with magnetic properties has been investigated. These materials exhibit single-chain magnet behavior, demonstrating the versatility of benzophenone derivatives in materials science (Hu et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 4,4′-Difluorobenzophenone, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICGPFJZPKCRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642769
Record name (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-89-1
Record name Methanone, (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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